

Technical Whitepaper: (R)-2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (R)-2-Chloro-4-methylpentanoic acid
Cat. No.: B12096140

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Stereochemical Architecture, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

(R)-2-Chloro-4-methylpentanoic acid (CAS: 80919-74-0 for R-isomer; generic 29671-29-2) is a critical chiral building block in the synthesis of peptidomimetics and enantiopure amino acids. Unlike simple aliphatic halides, this

-halo acid possesses a reactive stereocenter adjacent to a carboxyl motif, making it a versatile electrophile for

displacements.

This guide addresses the specific challenge of synthesizing this molecule with high enantiomeric excess (

), focusing on the diazotization of D-leucine, a route that demands precise control over stereochemical retention mechanisms.

Structural Identity & Stereochemistry

IUPAC Nomenclature & Descriptor Analysis[1]

- IUPAC Name: (2R)-2-Chloro-4-methylpentanoic acid[1]

- Synonyms: D-2-Chloroisocaproic acid;

-Chloroisocaproic acid.

- Molecular Formula:

[1]

- Molecular Weight: 150.60 g/mol [1][2]

Cahn-Ingold-Prelog (CIP) Priority Assignment

To validate the (R) configuration, we assign priorities to the substituents at the C2 chiral center:

- -Cl (Atomic number 17)

Priority 1

- -COOH (Carbon bonded to O, O, O)

Priority 2

- -CH₂CH(CH₃)₂ (Isobutyl; Carbon bonded to C, H, H)

Priority 3

- -H (Atomic number 1)

Priority 4

Configuration Logic: With the lowest priority group (-H) oriented away from the viewer, the sequence 1

2

3 traces a clockwise path, confirming the (R) stereochemistry.

Physical Properties (Enantiomeric Benchmarks)

- Physical State: Colorless to pale yellow liquid.
- Boiling Point: ~110-112°C at 10 mmHg.
- Optical Rotation:
(neat).
 - Note: The (S)-enantiomer (derived from L-leucine) exhibits
to
. Therefore, the (R)-enantiomer is dextrorotatory (+).

Synthetic Pathways: The Diazotization Route[3][4][5]

The industry-standard synthesis for **(R)-2-Chloro-4-methylpentanoic acid** utilizes D-Leucine as the chiral progenitor. This pathway is preferred over asymmetric chlorination due to the high cost of chiral catalysts compared to the abundance of amino acid feedstocks.

The Mechanistic Paradox: Retention of Configuration

A common misconception is that converting an amine to a halide via a diazonium intermediate proceeds via a carbocation (

, racemization) or direct attack (

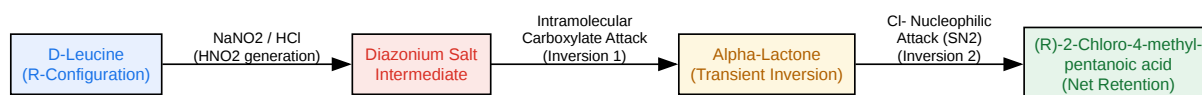
, inversion). However, for

-amino acids, the reaction proceeds with retention of configuration.[3]

Expert Insight: This retention is driven by Neighboring Group Participation (NGP). The carboxylate oxygen attacks the incipient carbocation from the back, forming a transient

-lactone (inversion #1). The chloride ion then attacks this lactone from the back to open the ring (inversion #2). Two inversions yield a net retention of stereochemistry.

DOT Diagram: Mechanism of Retention



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Caption: The double-inversion mechanism ensuring retention of configuration during the diazotization of D-Leucine.

Validated Experimental Protocol

Objective: Synthesis of **(R)-2-Chloro-4-methylpentanoic acid** from D-Leucine.

Reagents:

- D-Leucine (1.0 eq)
- Sodium Nitrite (, 1.5 eq)
- Hydrochloric Acid (5 M, excess)
- Solvent: Water^[4]

Step-by-Step Methodology:

- **Solubilization:** Dissolve D-Leucine in 5 M HCl at room temperature. The high molarity is crucial to provide an excess of Cl^- ions and prevent hydroxylation (formation of the α -hydroxy acid).
- **Diazotization (Cold Phase):** Cool the solution to 0°C – 5°C. Add an aqueous solution of sodium nitrite dropwise over 2 hours.

- Critical Control Point: Temperature must not exceed 5°C to prevent thermal decomposition of the diazonium salt into the carbocation, which leads to racemization and elimination byproducts (alkenes).
- Reaction Maturation: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Nitrogen gas evolution will cease, indicating reaction completion.
- Extraction: Extract the aqueous phase three times with Ethyl Acetate or Dichloromethane (DCM).
- Purification: Dry the organic layer over anhydrous
 . Evaporate solvent under reduced pressure.
- Crystallization/Distillation: The crude oil can be purified via vacuum distillation (bp ~110°C @ 10 mmHg) to yield the pure acid.

Industrial & Pharmaceutical Applications[4][7] Precursor for Unnatural Amino Acids (The "Inversion Strategy")

While **(R)-2-chloro-4-methylpentanoic acid** retains the D-Leucine configuration, it is primarily used industrially to synthesize L-Leucine analogues or specific D-amino acids via a subsequent displacement.

- Workflow: (R)-Chloro Acid +
 (Azide)
 (S)-Azido Acid (Inversion)
 Reduction
 (S)-Amino Acid.
- This "chiral pool" manipulation allows for the stereo-controlled synthesis of complex non-proteinogenic amino acids found in peptide therapeutics.

Peptidomimetics & Protease Inhibitors

The chlorine atom at the

-position provides unique electronic and steric properties compared to the native methyl or hydrogen.

- **Metabolic Stability:** The C-Cl bond is resistant to hydrolysis by standard proteases, extending the half-life of peptide drugs.
- **Target:** Used in the design of Metalloproteinase Inhibitors where the carboxylic acid coordinates with the Zinc active site, and the chlorine occupies the hydrophobic S1' pocket.

Agrochemicals

Chiral

-halo acids are intermediates in the synthesis of aryloxyphenoxypropionate herbicides (the "fops"), although the methyl/ethyl derivatives are more common than the isobutyl (leucine) backbone.

Analytical Controls & Characterization

To ensure "Trustworthiness" in production, the following analytical metrics must be met:

Table 1: Quality Control Specifications

Test	Method	Acceptance Criteria
Appearance	Visual	Clear, colorless to pale yellow liquid
Purity	GC-FID or HPLC	
Enantiomeric Excess	Chiral HPLC	(ee)
Specific Rotation	Polarimetry (, neat)	to
Identity	-NMR (CDCl ₃)	0.95 (d, 6H), 1.7-1.9 (m, 3H), 4.4 (t, 1H)

Chiral HPLC Method (Guideline)

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
- Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV @ 210 nm.
- Note: The free acid often tails; derivatization to the methyl ester (using diazomethane or) prior to injection improves peak shape and resolution.

Safety & Handling

- Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage.
- Storage: Store at 2-8°C under inert atmosphere (or). Halo-acids can hydrolyze slowly if exposed to atmospheric moisture.

- Incompatibility: Strong bases, strong oxidizing agents.

References

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- To cite this document: BenchChem. [Technical Whitepaper: (R)-2-Chloro-4-methylpentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12096140/docs#technical-whitepaper-r-2-chloro-4-methylpentanoic-acid>]

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